

What are the chemical properties of 5-Aminophthalazine?

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Compound of Interest

Compound Name: 5-Aminophthalazine

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5-Aminophthalazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminophthalazine is a heterocyclic aromatic amine that serves as a crucial building block in medicinal chemistry. Its rigid, planar structure and the presence of a reactive primary amino group make it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth overview of the chemical properties of **5-aminophthalazine**, including its synthesis, spectral characteristics, and reactivity. Furthermore, it explores the role of the phthalazine core in the inhibition of key signaling pathways relevant to drug discovery, such as those involving Poly(ADP-ribose) polymerase (PARP), Aurora kinases, and Phosphodiesterase 5 (PDE5). Detailed experimental protocols and structured data presentation are included to facilitate its application in research and development.

Chemical Properties

5-Aminophthalazine is a stable, crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of 5-Aminophthalazine

Property	Value	Reference
Molecular Formula	C ₈ H ₇ N ₃	[1]
Molecular Weight	145.16 g/mol	[1]
CAS Number	102072-84-4	[1]
Melting Point	223-224 °C	[1]
Appearance	Light yellow to brown solid	[1]
pKa	5.32 ± 0.30 (Predicted)	[1]

Synthesis and Experimental Protocols

The most common laboratory-scale synthesis of **5-aminophthalazine** involves the reduction of 5-nitrophthalazine.

Synthesis of 5-Aminophthalazine from 5-Nitrophthalazine

Reaction Scheme:

Experimental Protocol:[1]

- **Dissolution:** Dissolve 0.88 g (5.0 mmol) of 5-nitrophthalazine in 30 mL of tetrahydrofuran (THF) in a reaction vessel equipped with a magnetic stirrer and a reflux condenser. Heat the mixture to 50 °C to ensure complete dissolution.
- **Reduction:** In a separate beaker, dissolve 4.37 g (25.1 mmol) of sodium bisulfite (NaHSO₃) in 15 mL of water.
- **Reaction:** Add the aqueous sodium bisulfite solution to the heated solution of 5-nitrophthalazine. Maintain the reaction mixture at 50 °C and stir continuously for 15 minutes.

- **Extraction:** Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the organic phase with ethyl acetate (3 x 100 mL).
- **Washing and Drying:** Combine the organic extracts and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.
- **Isolation:** Filter the drying agent and remove the solvent from the filtrate by rotary evaporation under reduced pressure. This will yield the crude product as a bright yellow precipitate.
- **Purification:** Recrystallize the crude product from hot methanol to obtain purified **5-aminophthalazine** (yield: 0.49 g, 67%).

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra of **5-aminophthalazine** provide definitive structural confirmation. The data presented below was obtained in DMSO- d_6 .^[1]

Table 2: NMR Spectral Data for 5-Aminophthalazine

^1H NMR (400 MHz, DMSO- d_6)	^{13}C NMR (100.17 MHz, DMSO- d_6)
δ (ppm)	Assignment
9.80 (s, 1H)	H-1 or H-4
9.60 (s, 1H)	H-1 or H-4
7.60 (dd, $J = 4.6, 7.6$ Hz, 1H)	H-7
7.20 (dd, $J = 1.9, 4.6$ Hz, 1H)	H-6
7.02 (d, $J = 7.6$ Hz, 1H)	H-8
6.50 (s, 2H)	-NH ₂

Infrared (IR) Spectroscopy

While a specific experimental spectrum for **5-aminophthalazine** is not readily available, its characteristic IR absorptions can be predicted based on the functional groups present.

- **N-H Stretching:** As a primary amine, **5-aminophthalazine** is expected to show two medium-intensity bands in the region of $3300\text{--}3500\text{ cm}^{-1}$, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
- **Aromatic C-H Stretching:** Weak to medium bands are expected above 3000 cm^{-1} due to the stretching of C-H bonds on the aromatic rings.
- **C=N and C=C Stretching:** The phthalazine ring system will exhibit multiple sharp, medium to strong absorption bands in the $1450\text{--}1650\text{ cm}^{-1}$ region, corresponding to the stretching vibrations of the C=N and C=C bonds.
- **N-H Bending:** A medium to strong scissoring vibration for the primary amine is expected in the range of $1590\text{--}1650\text{ cm}^{-1}$.
- **Aromatic C-H Bending:** Out-of-plane bending vibrations for the substituted benzene ring will appear as strong bands in the fingerprint region ($600\text{--}900\text{ cm}^{-1}$), which can be diagnostic of the substitution pattern.

Mass Spectrometry

The electron ionization mass spectrum of **5-aminophthalazine** is expected to show a prominent molecular ion peak (M^+) at m/z 145, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules such as HCN and N_2 from the heterocyclic ring, as well as fragmentation of the benzene ring.

Chemical Reactivity

The chemical reactivity of **5-aminophthalazine** is dominated by the nucleophilic character of the primary amino group and the aromatic nature of the phthalazine ring system.

Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in a variety of reactions.

- **Acylation:** **5-Aminophthalazine** reacts with acid chlorides and anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl or carboxylic acid byproduct.
- **Alkylation:** The amino group can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products.
- **Diazotization:** As a primary aromatic amine, **5-aminophthalazine** can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO_2 and a strong acid) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can be converted to a wide range of functional groups through Sandmeyer-type reactions.

Electrophilic Aromatic Substitution

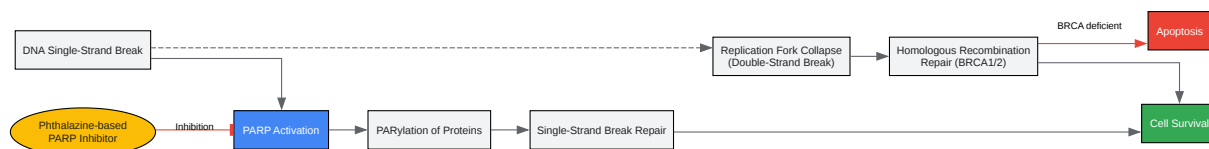
The phthalazine ring is an electron-deficient system, making electrophilic aromatic substitution reactions challenging. However, the amino group is a strong activating group and directs electrophiles to the ortho and para positions of the benzene ring.

Role in Signaling Pathways and Drug Discovery

The phthalazine scaffold is a key component in a number of inhibitors of important biological targets. The following diagrams illustrate the simplified signaling pathways that are inhibited by phthalazine-based drugs.

PARP Inhibition in DNA Repair

Phthalazinone derivatives, such as Olaparib, are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of single-strand DNA breaks. In cancers with mutations in BRCA1 or BRCA2 (which are involved in homologous recombination repair of double-strand breaks), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.



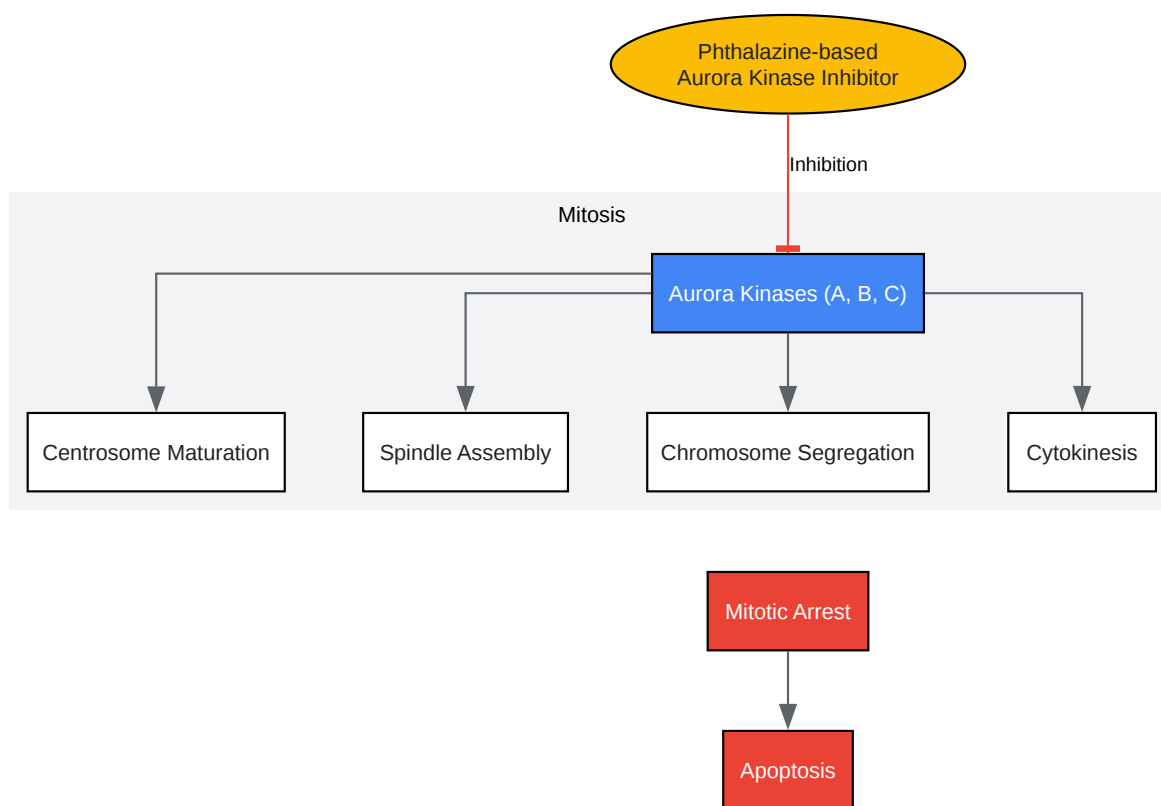
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Caption: Simplified PARP-mediated DNA repair pathway and its inhibition by phthalazine derivatives.

Aurora Kinase Inhibition in Mitosis

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play critical roles in regulating mitosis. Overexpression of these kinases is common in many cancers.

Phthalazine-based compounds have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

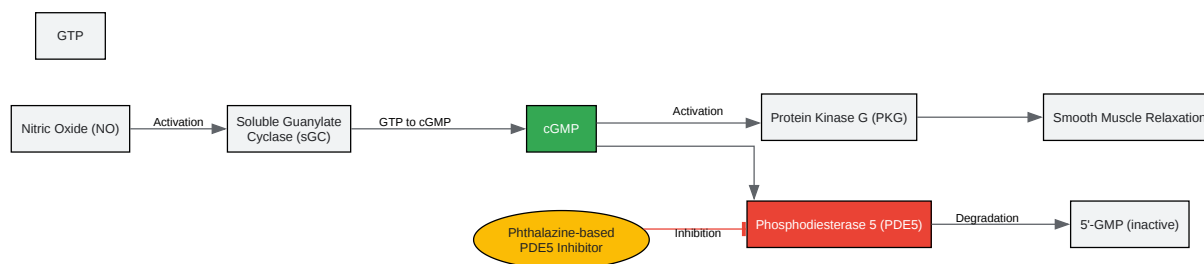


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Caption: The role of Aurora kinases in mitosis and their inhibition by phthalazine-based compounds.

PDE5 Inhibition and the cGMP Pathway

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation. Phthalazine derivatives have been investigated as PDE5 inhibitors. By inhibiting PDE5, these compounds increase intracellular levels of cGMP, leading to prolonged smooth muscle relaxation.



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Caption: The cGMP signaling pathway and the mechanism of action of phthalazine-based PDE5 inhibitors.

Conclusion

5-Aminophthalazine is a versatile and valuable molecule in the field of medicinal chemistry. Its well-defined chemical properties, accessible synthesis, and reactive amino group provide a solid foundation for the development of novel therapeutic agents. The demonstrated success of the phthalazine core in targeting key enzymes involved in cancer and other diseases underscores its importance as a privileged scaffold in drug discovery. This technical guide serves as a comprehensive resource for researchers and scientists, providing the necessary information to effectively utilize **5-aminophthalazine** in their research endeavors.

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- 1. Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]

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